(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4,5-dimethylfuran with benzaldehyde in the presence of a reducing agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use . Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorofuran-2-yl)(phenyl)methanol
- (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
- (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- (3-Fluorofuran-2-yl)(o-tolyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol
Uniqueness
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and dimethyl substituents on the furan ring, which can influence its reactivity and interactions with other molecules . This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(3-fluoro-4,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI Key |
OZRKRHKPAAOIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1F)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.